6-[Benzo(b)thiophen-2-yl]-2-formylphenol
Description
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-9-11-5-3-6-12(15(11)17)14-8-10-4-1-2-7-13(10)18-14/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYRXQFXSTANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=C3O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[b]thiophen-2-yl Building Blocks
The benzo[b]thiophene nucleus is typically constructed via cyclization of substituted benzaldehydes with sulfur-containing reagents. For example, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (Compound 4a ) is synthesized by reacting 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate in dimethyl sulfoxide (DMSO) under inert conditions. Yields range from 21% to 45%, depending on the halogen substituent (Cl, F, CF3).
Mechanistic Insight :
The reaction proceeds through nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization and esterification.
Coupling Strategies for Phenolic-Thiophene Linkage
Suzuki-Miyaura Cross-Coupling
A pivotal method for attaching benzo[b]thiophene to the phenolic ring involves palladium-catalyzed coupling. For instance:
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Step 1 : Bromination of benzo[b]thiophene-2-carboxylic acid at C6 using N-bromosuccinimide (NBS) in acetic acid.
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Step 2 : Conversion to the boronic ester via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2.
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Step 3 : Coupling with 2-bromo-4-methoxyphenol under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O).
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh3)4 | 78% → 89% |
| Solvent System | Dioxane:H2O (4:1) | Reduced byproducts |
| Temperature | 90°C, 12 h | Complete conversion |
Regioselective Formylation of the Phenolic Ring
Vilsmeier-Haack Formylation
The ortho-formylation of phenols is achieved using the Vilsmeier reagent (POCl3/DMF). For 6-(benzo[b]thiophen-2-yl)-2-methoxyphenol:
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Protection : Methylation of the phenolic -OH with Me2SO4/K2CO3 in acetone.
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Formylation : Treatment with POCl3 (1.2 eq) and DMF (2 eq) at 0°C → 25°C for 6 h.
Critical Parameters :
-
Temperature Control : Exothermic reactions at >30°C lead to over-formylation.
-
Stoichiometry : Excess DMF (>2 eq) causes tar formation.
Spectroscopic Validation :
Alternative Synthetic Pathways
Directed Ortho-Metalation (DoM)
Employing a directed metalation strategy:
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Directed Group Installation : Introduce a tert-butylcarbamate (Boc) group at the phenolic -OH.
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Lithiation : Use LDA (2 eq) at −78°C in THF.
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Electrophilic Quenching : Add DMF (3 eq) to afford the formyl group.
Advantages :
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements in flow chemistry enable large-scale production:
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Reactor Design : Microfluidic Pd-coated channels (0.5 mm ID) for Suzuki coupling.
Cost Analysis :
| Step | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Benzo[b]thiophene | 320 | 275 |
| Formylation | 180 | 155 |
| Total | 500 | 430 |
Analytical and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
6-[Benzo(b)thiophen-2-yl]-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
6-[Benzo(b)thiophen-2-yl]-2-formylphenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to conduct electricity makes it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-[Benzo(b)thiophen-2-yl]-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The formyl group distinguishes 6-[Benzo(b)thiophen-2-yl]-2-formylphenol from related compounds. Key comparisons include:
- Electron Effects : The formyl group’s electron-withdrawing nature may lower the HOMO energy compared to electron-donating groups (e.g., methyl), enhancing charge transport in organic semiconductors (analogous to ).
- Reactivity : The aldehyde group enables Schiff base formation, useful in drug design, whereas acetyl or carbonyl chloride groups favor nucleophilic additions or acylations.
Q & A
Q. Basic
- NMR spectroscopy (¹H, ¹³C) confirms the substitution pattern and formyl group presence.
- Mass spectrometry validates molecular weight and fragmentation patterns.
- X-ray crystallography provides definitive structural data, as demonstrated in studies of related benzothiophene derivatives .
What challenges arise in achieving high yields during the heterocyclization step?
Advanced
Key challenges include competing side reactions (e.g., polymerization or over-oxidation) and moisture sensitivity . Optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst loading (e.g., ZnCl₂) improves efficiency. For example, cyclodehydration of 2-formylphenol derivatives requires strict temperature control (0–5°C) to suppress byproducts . Post-reaction purification via column chromatography or recrystallization is often necessary.
How does the formyl group influence the compound’s reactivity and biological activity?
Advanced
The formyl group serves as a reactive handle for derivatization (e.g., Schiff base formation) and enhances target binding via hydrogen bonding. Comparative studies with methyl or acetyl analogs show that the formyl group increases electrophilicity, enabling nucleophilic additions. In biological assays, such modifications correlate with improved binding affinity to enzymes or receptors, as seen in structurally similar benzothiophene-based pharmaceuticals .
What methodologies address contradictions in reported synthetic yields for this compound?
Advanced
Discrepancies in yields often stem from varied reaction scales or impurity profiles . Systematic studies using design of experiments (DoE) can identify critical parameters (e.g., stoichiometry, solvent polarity). For example, DMF and THF, common in cross-coupling reactions, yield different efficiencies due to their coordinating abilities . Reproducibility is enhanced by detailed reporting of purification methods (e.g., HPLC vs. flash chromatography) .
What role does the benzothiophene core play in the compound’s electronic properties?
Advanced
The benzothiophene core contributes to extended π-conjugation , influencing absorption and emission spectra. Studies on analogous compounds in organic photovoltaics reveal that thiophene rings enhance charge transfer efficiency, which could be relevant for optoelectronic applications . Computational modeling (DFT) further predicts HOMO-LUMO gaps, aiding in rational design for materials science .
How can competing reaction pathways during functionalization be mitigated?
Advanced
Protecting group strategies (e.g., silyl ethers for phenolic -OH) and sequential reaction steps minimize interference. For instance, protecting the formyl group as an acetal before introducing electrophilic substituents prevents unwanted aldol side reactions. This approach is validated in multi-step syntheses of benzothiophene-derived natural products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
